potassium;hexadecyl hydrogen phosphate
Description
Potassium hexadecyl hydrogen phosphate (C₁₆H₃₃KO₄P) is a monoalkyl phosphate salt comprising a hexadecyl (C16) alkyl chain linked to a phosphate group, with potassium as the counterion. It is structurally characterized by a single long hydrophobic chain and a hydrophilic phosphate headgroup, enabling applications in hydrophobic ion pairing, drug delivery, and surfactant systems. Its amphiphilic nature allows it to interact with both polar and nonpolar environments, facilitating micelle formation or complexation with hydrophobic molecules .
Properties
IUPAC Name |
potassium;hexadecyl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35O4P.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h2-16H2,1H3,(H2,17,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGVATURDVPNOZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOP(=O)(O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOP(=O)(O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34KO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Esterification-Neutralization Protocol
The predominant industrial method involves a two-step process:
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Esterification of hexadecanol with phosphorus oxychloride (POCl3) to form hexadecyl annular phosphate intermediates.
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Neutralization with potassium hydroxide to yield the final potassium salt.
Step 1: Intermediate Synthesis
Hexadecanol reacts with POCl3 in anhydrous tetrahydrofuran (THF) at subzero temperatures (-5°C to -10°C) to minimize side reactions. Triethylamine (TEA) or pyridine is added as a proton scavenger. For example, 1.1 equivalents of POCl3 react with hexadecanol (1 eq) in THF, yielding a chloro-phosphate intermediate. Subsequent cyclization with terephthaloyl chloride or analogous agents forms the hexadecyl annular phosphate compound.
Step 2: Neutralization
The intermediate is treated with trimethylamine (TMA) gas in THF at 75–80°C under pressure (0.1–0.3 MPa), followed by recrystallization from ethanol or dichloromethane. This step achieves yields of 44–60%, depending on purification protocols.
Comparative Analysis of Methodologies
Data from four patent embodiments reveal critical variables influencing yield and purity:
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 | Embodiment 4 |
|---|---|---|---|---|
| POCl3 Equiv. | 1.1 | 1.5 | 0.8 | 2.5 |
| Solvent | THF | Dioxane | Acetone | Toluene |
| Temp. (°C) | -5 | -10 | -8 | 0 |
| Yield (%) | 44.6 | 59 | 49.6 | 60 |
| Purity (HPLC) | >95% | >97% | >93% | >96% |
Key insights:
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Higher POCl3 equivalents (1.5–2.5) improve yield but require stringent temperature control to avoid byproducts.
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Polar aprotic solvents (THF, dioxane) enhance reaction homogeneity compared to toluene or acetone.
Optimization Strategies for Industrial Production
Solvent Selection and Temperature Gradients
Non-halogenated solvents like THF and dioxane are preferred to meet sustainability goals. Cooling to -10°C during POCl3 addition reduces hydrolytic side reactions, while post-reaction warming to 20–30°C facilitates intermediate crystallization.
Recrystallization Protocols
Recrystallization from ethanol or dichloromethane removes unreacted hexadecanol and inorganic phosphates. Dual-solvent systems (e.g., acetone followed by ethanol) achieve >99% purity in scaled batches (20L reactors).
Characterization and Quality Control
Spectroscopic Confirmation
Impurity Profiling
Industrial batches must comply with:
Applications in Formulation Chemistry
K-C16HPO4’s low critical micelle concentration (CMC: 0.1 mM) and high emulsification efficiency make it ideal for:
Chemical Reactions Analysis
1-Ethyl-3-methylimidazolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of imidazole derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced imidazole compounds.
Substitution: The compound can undergo substitution reactions where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions. These reactions are usually carried out in polar solvents like water or dimethyl sulfoxide.
Common reagents and conditions used in these reactions include polar solvents, catalysts, and controlled temperatures to ensure the desired products are formed efficiently.
Scientific Research Applications
Scientific Research Applications
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Chromatography
- Potassium hexadecyl hydrogen phosphate is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds. It serves as a mobile phase additive in reverse phase HPLC methods, enhancing the resolution of analytes. The typical mobile phase consists of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility .
- Pharmacokinetics
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Emulsification
- In the personal care industry, potassium hexadecyl hydrogen phosphate acts as an emulsifying agent. It stabilizes oil-in-water emulsions, making it ideal for challenging formulations such as sunscreens and skin care products. Its unique microdomain technology allows it to accommodate high loads of pigments and oils while maintaining stability .
Case Study 1: HPLC Method Development
A study conducted by SIELC Technologies demonstrated the effectiveness of potassium hexadecyl hydrogen phosphate in developing a robust HPLC method for separating complex mixtures. The method showed improved resolution and scalability, making it suitable for both analytical and preparative applications.
Case Study 2: Personal Care Formulations
Research published by Univar Solutions highlighted the use of potassium hexadecyl hydrogen phosphate in formulating high-performance skin care products. The study found that products containing this compound exhibited enhanced stability and sensory properties compared to those formulated with traditional emulsifiers .
Mechanism of Action
The mechanism by which 1-Ethyl-3-methylimidazolium chloride exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets and pathways, including:
Solvation: Its ability to dissolve a wide range of substances allows it to act as a solvent in chemical reactions and biological processes.
Catalysis: The compound can act as a catalyst by stabilizing transition states and intermediates in chemical reactions, thereby increasing the reaction rate.
Stabilization: In biological systems, 1-Ethyl-3-methylimidazolium chloride can stabilize proteins and nucleic acids, preventing their degradation and enhancing their functionality.
Comparison with Similar Compounds
Dihexadecyl Phosphate (Dicetyl Phosphate)
- Structure : Contains two hexadecyl chains (C₁₆H₃₃) attached to a phosphate group (C₃₂H₆₇O₄P) .
- Key Properties: Higher lipophilicity due to dual C16 chains, enhancing precipitation efficiency in hydrophobic ion pairing (≥99%) compared to monoalkyl derivatives like potassium hexadecyl hydrogen phosphate (<53%) . Forms stable lamellar structures in surfactant systems due to increased van der Waals interactions between dual chains .
- Applications : Preferred in lipid-based drug delivery systems (e.g., SEDDS) for minimizing premature drug release .
Potassium Cetyl Phosphate
- Structure: Similar to potassium hexadecyl hydrogen phosphate but often refers to a monoalkyl phosphate with a C16 chain and potassium counterion.
- Key Differences :
Hexadecyl Phosphonic Acid
- Structure : Features a C16 alkyl chain directly bonded to a phosphonic acid group (C₁₆H₃₅PO₃H₂).
- Key Differences :
Phosphate Triester Derivatives (e.g., Dialkyl Phosphate Esters)
- Structure : Neutral phosphate triesters with two alkyl chains (e.g., diethyl hexadecyl phosphate).
- Key Differences: Reduced biological activity compared to monoalkyl phosphates. For example, short-chain dialkyl phosphate esters (C8–C12) inhibit DNA synthesis more effectively than C16 derivatives . Enhanced transdermal drug penetration when paired with hexadecyl chains, achieving 10-fold increases in permeability coefficients .
Comparative Data Tables
Table 1: Complexation Efficiency in Hydrophobic Ion Pairing
Research Findings and Mechanistic Insights
- Lipophilicity vs. Efficiency: Dual alkyl chains (e.g., dihexadecyl phosphate) outperform monoalkyl derivatives in hydrophobic complexation due to enhanced lipophilicity and intermolecular interactions .
- Chain Length Dependence : Biological activity inversely correlates with alkyl chain length in phosphate triesters, with C8–C12 chains showing superior DNA synthesis inhibition compared to C16 derivatives .
- Solubility Trade-offs : Potassium hexadecyl hydrogen phosphate balances moderate solubility and surfactant properties, making it versatile in biochemical assays (e.g., MPO activity measurements in buffers).
Q & A
Q. What are the recommended methods for synthesizing potassium hexadecyl hydrogen phosphate, and how do reaction conditions influence product purity?
Potassium hexadecyl hydrogen phosphate is synthesized via partial neutralization of phosphoric acid with potassium hydroxide or potassium carbonate. Critical factors include maintaining stoichiometric ratios (e.g., 1:1 molar ratio of hexadecanol to phosphoric acid) and controlling temperature (e.g., 70–80°C) to minimize hydrolysis. Post-synthesis purification via recrystallization in ethanol or methanol removes unreacted precursors, ensuring ≥90% purity. Impurities like residual hexadecanol can be quantified using HPLC with evaporative light scattering detection (ELSD) .
Q. How can the logP value of potassium hexadecyl hydrogen phosphate be experimentally determined for surfactant applications?
The logP (partition coefficient) is measured using reversed-phase HPLC with a C18 column and a methanol/water mobile phase. The retention time is compared to standards with known logP values. Literature reports a logP of 6.02, indicating high hydrophobicity, which is critical for its role in lipid bilayer integration .
Q. What protocols are used to prepare potassium hexadecyl hydrogen phosphate-containing buffers for enzymatic assays (e.g., myeloperoxidase activity)?
A 50 mM potassium phosphate buffer (pH 6.0) is prepared by dissolving the compound in deionized water, followed by addition of surfactants like hexadecyl trimethyl ammonium bromide (HDTMAB) at 5% w/v. The solution is homogenized, centrifuged (10,000 rpm, 15 min, 4°C), and filtered (0.22 µm) to ensure colloidal stability and prevent interference with enzymatic activity .
Q. What purification techniques are effective for removing sodium or chloride impurities from potassium hexadecyl hydrogen phosphate?
Solvent extraction using chloroform/water biphasic systems selectively isolates the potassium salt. Residual ions (Na⁺, Cl⁻) are removed via ion-exchange chromatography (e.g., Amberlite IR-120 resin). Purity is validated by flame photometry (for K⁺) and ion chromatography .
Q. What safety precautions are essential when handling potassium hexadecyl hydrogen phosphate in laboratory settings?
Use PPE (gloves, goggles) to avoid skin/eye irritation. Work in a fume hood to prevent inhalation of fine particles. Store in airtight containers at room temperature, away from oxidizers. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .
Advanced Research Questions
Q. Why does potassium hexadecyl hydrogen phosphate exhibit lower complexation efficiency compared to dihexadecyl phosphate in hydrophobic ion pairing (HIP)?
Monoalkyl phosphates (e.g., potassium hexadecyl hydrogen phosphate) have a single C16 chain, limiting hydrophobic interactions with drug molecules. In contrast, dialkyl phosphates (e.g., dihexadecyl phosphate) provide two C16 chains, enhancing van der Waals and π-π interactions. Studies report <53% complexation efficiency for monoalkyl vs. ≥99% for dialkyl variants .
Q. How can contradictory data on colloidal stability in drug delivery systems be resolved?
Discrepancies arise from variability in pH (4–7), ionic strength (0.1–0.5 M), and surfactant ratios. For example, at pH >6, the phosphate group deprotonates, increasing solubility but reducing membrane affinity. Standardizing buffer conditions (e.g., 50 mM phosphate, pH 6.0) and using dynamic light scattering (DLS) for particle size analysis improve reproducibility .
Q. What experimental strategies optimize potassium hexadecyl hydrogen phosphate in lipid-based drug delivery systems?
Formulate using a microemulsion template: mix the compound with medium-chain triglycerides (MCTs) and cosurfactants (e.g., PEG-8 caprylate) at 60°C. Characterize via small-angle X-ray scattering (SAXS) to confirm lamellar phase formation. Stability is assessed under accelerated conditions (40°C/75% RH for 3 months) .
Q. How does potassium hexadecyl hydrogen phosphate affect the enzymatic activity of myeloperoxidase (MPO) in inflammatory models?
At concentrations >1 mM, the compound inhibits MPO by competing with chloride ions for the enzyme’s active site. Dose-response curves (0.1–10 mM) in colon tissue homogenates show a 40% reduction in H₂O₂-mediated oxidation at 5 mM, validated by spectrophotometric assays (λ = 460 nm) .
Q. What analytical techniques resolve structural heterogeneity in potassium hexadecyl hydrogen phosphate batches?
Use MALDI-TOF mass spectrometry to detect alkyl chain length variations (C14–C18). Quantify phosphate esterification efficiency via ³¹P NMR (δ = −0.5 to −1.5 ppm for monoesters). Batch heterogeneity >5% requires reprocessing to meet formulation standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
